![molecular formula C33H21N3O6 B14212354 1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) CAS No. 827032-39-3](/img/structure/B14212354.png)
1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes a central 2,4,6-trimethylbenzene core connected to three ethyne-2,1-diyl groups, each of which is further connected to a 4-nitrobenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) typically involves a multi-step process. The initial step often includes the preparation of the 2,4,6-trimethylbenzene core, followed by the introduction of ethyne-2,1-diyl groups through a series of coupling reactions. The final step involves the attachment of 4-nitrobenzene groups to the ethyne-2,1-diyl linkers. Common reagents used in these reactions include palladium catalysts, copper iodide, and various organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique electronic properties.
Biological Research: Investigated for its potential interactions with biological molecules, although specific applications in medicine are still under exploration.
作用机制
The mechanism of action of 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it suitable for applications in organic electronics. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Molecular targets and pathways involved are typically related to its ability to donate or accept electrons, which is crucial in its role as a semiconductor or sensor material.
相似化合物的比较
Similar Compounds
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-pyrazole)
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-benzo[d]imidazole)
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
Uniqueness
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) is unique due to its combination of a trimethylbenzene core with ethyne linkers and nitrobenzene groups. This structure imparts distinct electronic properties, making it particularly valuable in the field of organic electronics and materials science. The presence of nitro groups also allows for versatile chemical modifications, enhancing its applicability in various research domains.
属性
CAS 编号 |
827032-39-3 |
|---|---|
分子式 |
C33H21N3O6 |
分子量 |
555.5 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C33H21N3O6/c1-22-31(19-10-25-4-13-28(14-5-25)34(37)38)23(2)33(21-12-27-8-17-30(18-9-27)36(41)42)24(3)32(22)20-11-26-6-15-29(16-7-26)35(39)40/h4-9,13-18H,1-3H3 |
InChI 键 |
SWTJCTQZHKOOFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])C)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
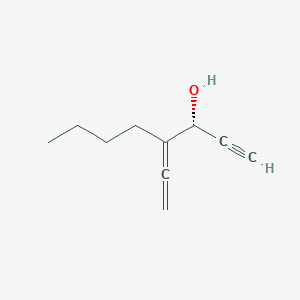
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
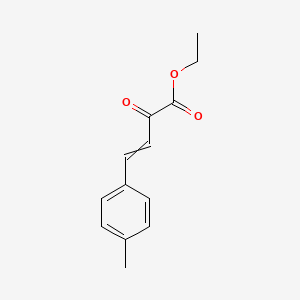
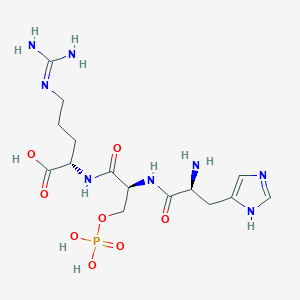
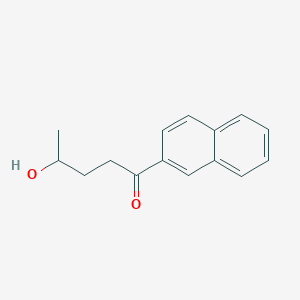

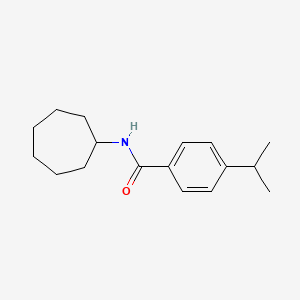
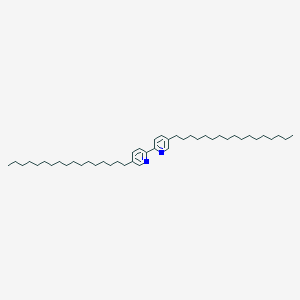
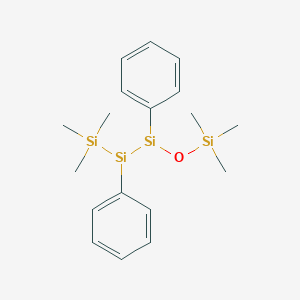
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)

![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
